REACTION_CXSMILES
|
[C:1](#[N:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[C:7](Cl)([CH3:10])([CH3:9])[CH3:8].[Na]>CCCCCC.O1CCCC1.O.CO.ClC1C=CC=CC=1>[C:2]([C:1](=[NH:6])[C:7]([CH3:10])([CH3:9])[CH3:8])([CH3:5])([CH3:4])[CH3:3] |^1:11|
|
Name
|
|
Quantity
|
33.2 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)#N
|
Name
|
|
Quantity
|
44.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)Cl
|
Name
|
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2 g
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This was prepared by the method of J
|
Type
|
STIRRING
|
Details
|
The mixture was stirred three hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ether
|
Type
|
CUSTOM
|
Details
|
the combined organic phases dried
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |